molecular formula C11H17NO2 B12050826 3-Amino-adamantane-1-carboxylic acid

3-Amino-adamantane-1-carboxylic acid

Cat. No.: B12050826
M. Wt: 195.26 g/mol
InChI Key: ZBPOKYGSYKBAAW-JZVMUCMXSA-N
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Description

3-Amino-adamantane-1-carboxylic acid is an organic compound derived from adamantane, a tricyclic cage compound with the formula C10H16 Adamantane is known for its unique diamond-like structure and high stability

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-adamantane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 3-Amino-adamantane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Amino-adamantane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to therapeutic effects .

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(5S,7R)-3-aminoadamantane-1-carboxylic acid

InChI

InChI=1S/C11H17NO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6,12H2,(H,13,14)/t7-,8+,10?,11?

InChI Key

ZBPOKYGSYKBAAW-JZVMUCMXSA-N

Isomeric SMILES

C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)N)C(=O)O

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N)C(=O)O

Origin of Product

United States

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